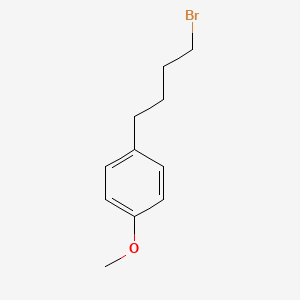![molecular formula C7H9N3O3 B6254671 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 89227-65-6](/img/no-structure.png)
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione, also known as 5-DMADT, is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a range of scientific and medical fields.
科学研究应用
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has been studied for its potential applications in a variety of scientific and medical fields. For example, it has been used in the synthesis of novel drugs, in the development of photodynamic therapy, and as a catalyst in organic synthesis. It has also been studied for its potential to act as an antioxidant, as a fluorescent probe for the detection of metal ions, and as a potential anti-cancer agent.
作用机制
The exact mechanism of action of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is not yet fully understood. However, it is believed that it acts as an electron-withdrawing group, which allows it to interact with other molecules and affect their properties. It is also thought to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells in vitro, as well as to reduce inflammation and oxidative stress. It has also been studied for its potential to act as an antioxidant, as well as for its potential to act as an anti-inflammatory and anti-cancer agent.
实验室实验的优点和局限性
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several advantages and limitations for use in laboratory experiments. On the one hand, it is relatively easy to synthesize and is relatively stable, which makes it easy to handle and store. On the other hand, it is a relatively strong electron-withdrawing group, which can make it difficult to use in some experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
未来方向
There are many potential future directions for research on 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione. For example, it could be studied further for its potential as a drug, as an antioxidant, or as an anti-inflammatory agent. Additionally, its potential as a fluorescent probe or as a catalyst in organic synthesis could be explored further. Finally, its potential to act as an electron-withdrawing group could be studied in more detail, as this could provide insight into its mechanism of action.
合成方法
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione can be synthesized from a variety of starting materials, including dimethylamine, acetone, and sulfuric acid. The synthesis process involves several steps, including the formation of an intermediate, the reaction of the intermediate with sulfuric acid, and the final reaction of the product with dimethylamine. The overall synthesis process is shown in Figure 1.
Figure 1: Synthesis of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves the reaction of dimethylformamide dimethyl acetal with phthalic anhydride followed by reaction with dimethylamine.", "Starting Materials": [ "Dimethylformamide dimethyl acetal", "Phthalic anhydride", "Dimethylamine" ], "Reaction": [ "Step 1: Dimethylformamide dimethyl acetal is reacted with phthalic anhydride in the presence of a catalyst to form 5-(dimethoxymethyl)-1,3-dioxoisoindoline-2-carboxylic acid.", "Step 2: 5-(Dimethoxymethyl)-1,3-dioxoisoindoline-2-carboxylic acid is then reacted with dimethylamine in the presence of a catalyst to form 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione." ] } | |
CAS 编号 |
89227-65-6 |
产品名称 |
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione |
分子式 |
C7H9N3O3 |
分子量 |
183.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



